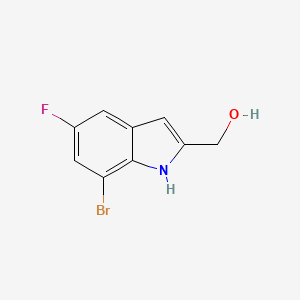
(7-bromo-5-fluoro-1H-indol-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Bromo-5-fluoro-1H-indol-2-yl)methanol (BFIM) is a synthetic compound that has been used in numerous scientific research applications. It is a fluorinated indole derivative and has a wide range of biological activities. BFIM has been studied for its potential use in various fields, including drug development, cancer therapy, and biochemistry.
Aplicaciones Científicas De Investigación
(7-bromo-5-fluoro-1H-indol-2-yl)methanol has been studied for its potential use in various fields, including drug development, cancer therapy, and biochemistry. In drug development, (7-bromo-5-fluoro-1H-indol-2-yl)methanol has been used as an inhibitor of the enzyme cytochrome P450 2C9, which is involved in the metabolism of many drugs. This inhibition can be used to increase the bioavailability of drugs and decrease their adverse effects. In cancer therapy, (7-bromo-5-fluoro-1H-indol-2-yl)methanol has been studied as a potential inhibitor of the epidermal growth factor receptor (EGFR). The inhibition of EGFR can lead to a decrease in tumor growth and metastasis.
In biochemistry, (7-bromo-5-fluoro-1H-indol-2-yl)methanol has been studied as a potential inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter involved in many physiological processes. Inhibition of this enzyme can lead to increased levels of acetylcholine, which can have a wide range of effects on the body.
Mecanismo De Acción
The mechanism of action of (7-bromo-5-fluoro-1H-indol-2-yl)methanol is not fully understood. It is believed to act as an inhibitor of cytochrome P450 2C9, EGFR, and acetylcholinesterase. In the case of cytochrome P450 2C9, (7-bromo-5-fluoro-1H-indol-2-yl)methanol binds to the enzyme and blocks its activity. In the case of EGFR, (7-bromo-5-fluoro-1H-indol-2-yl)methanol binds to the receptor and blocks its activation. In the case of acetylcholinesterase, (7-bromo-5-fluoro-1H-indol-2-yl)methanol binds to the enzyme and inhibits its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of (7-bromo-5-fluoro-1H-indol-2-yl)methanol have not been extensively studied. However, it has been shown to have inhibitory effects on cytochrome P450 2C9, EGFR, and acetylcholinesterase. Inhibition of cytochrome P450 2C9 can lead to increased bioavailability of drugs and decreased adverse effects. Inhibition of EGFR can lead to a decrease in tumor growth and metastasis. Inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, which can have a wide range of effects on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using (7-bromo-5-fluoro-1H-indol-2-yl)methanol in laboratory experiments is its low cost and easy availability. It is also relatively easy to synthesize and has a wide range of biological activities. However, there are some limitations to using (7-bromo-5-fluoro-1H-indol-2-yl)methanol in laboratory experiments. The mechanism of action of (7-bromo-5-fluoro-1H-indol-2-yl)methanol is not fully understood, and its effects on biochemical and physiological processes are not well studied. Additionally, (7-bromo-5-fluoro-1H-indol-2-yl)methanol is not approved for use in humans, so it should not be used in clinical studies.
Direcciones Futuras
The future directions for (7-bromo-5-fluoro-1H-indol-2-yl)methanol research include further investigation into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research into its synthesis method and potential uses in drug development and cancer therapy is needed. Finally, further studies into its safety and efficacy in humans are needed before it can be approved for use in humans.
Métodos De Síntesis
(7-bromo-5-fluoro-1H-indol-2-yl)methanol can be synthesized by the condensation of 5-fluoro-2-hydroxybenzaldehyde and 7-bromo-1H-indole in the presence of a base. The reaction is carried out in an aqueous solution of the starting materials in an appropriate solvent, such as acetonitrile or dimethyl sulfoxide. The reaction is typically complete within 2-3 hours, and the product is isolated by filtration and recrystallization.
Propiedades
IUPAC Name |
(7-bromo-5-fluoro-1H-indol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFNO/c10-8-3-6(11)1-5-2-7(4-13)12-9(5)8/h1-3,12-13H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRLVRKJQOIKMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=C(C=C1F)Br)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Bromo-5-fluoro-1H-indol-2-yl)methanol | |
CAS RN |
2748631-68-5 |
Source


|
| Record name | (7-bromo-5-fluoro-1H-indol-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]piperidine-1-carboxylate](/img/structure/B6603965.png)

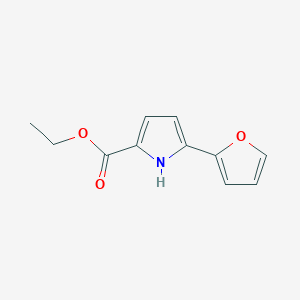
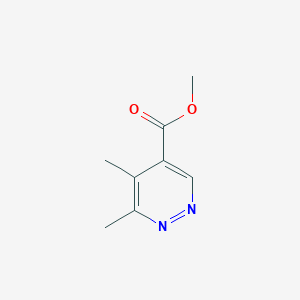
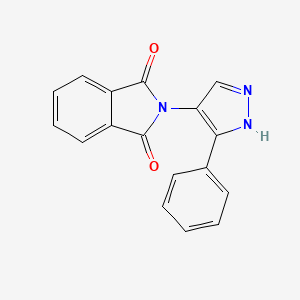
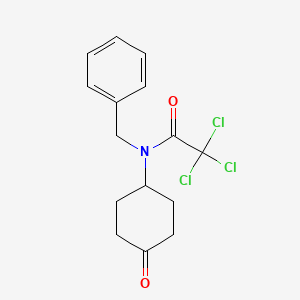
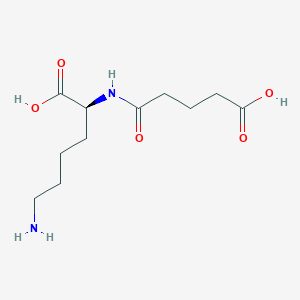


![4-[({[3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzamide](/img/structure/B6604006.png)


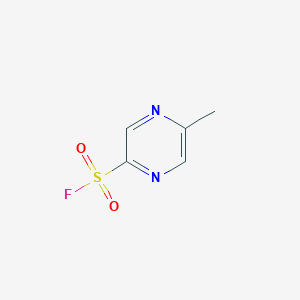
![tert-butyl N-({4-formyl-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate](/img/structure/B6604032.png)